TAS0728

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Mechanism of Action and Preclinical Profile

TAS0728 is a potent, selective, and irreversible covalent-binding inhibitor that targets HER2 (human epidermal growth factor receptor 2) at the C805 residue [1]. Its covalent binding nature results in sustained inhibition that is not affected by high ATP concentrations [2] [1]. While highly selective for HER2, it also inhibits other kinases including BMX, HER4, and EGFR, but with lower potency [2] [3].

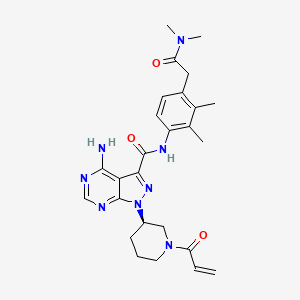

The diagram below illustrates the mechanism of this compound and its downstream effects on cancer cell signaling and fate.

Quantitative Biochemical and Cellular Profiling

The following tables summarize key quantitative data from preclinical studies.

Table 1: Selectivity Profile of this compound (Biochemical IC₅₀) [2] [3]

| Target Kinase | IC₅₀ (nM) |

|---|---|

| BMX | 4.9 |

| HER4 | 8.5 |

| HER2 | 13 |

| HER2 (Human) | 36 |

| SLK | 25 |

| BLK | 31 |

| JAK3 | 33 |

| EGFR | 65 |

| LOK | 86 |

Table 2: In Vitro Antiproliferative Activity (GI₅₀) [2] [3]

| Cell Line | Tumor Type | HER2 Status | GI₅₀ (nM) |

|---|---|---|---|

| NCI-N87 | Gastric Cancer | Amplified | 1.6 |

| BT-474 | Breast Cancer | Amplified | 3.6 |

| SK-BR-3 | Breast Cancer | Amplified | 5.0 |

| AU565 | Breast Cancer | Amplified | 5.1 |

| Calu-3 | Lung Cancer | Amplified | 6.9 |

Table 3: In Vivo Efficacy in NCI-N87 Xenograft Model [2] [3]

| Daily Oral Dose (mg/kg) | Antitumor Effect (vs. Vehicle) |

|---|---|

| 7.5 mg/kg | Significant Tumor Growth Inhibition |

| 15 mg/kg | Significant Tumor Growth Inhibition |

| 30 mg/kg | Significant Tumor Growth Inhibition |

| 60 mg/kg | Tumor Regression |

Clinical Trial Summary and Outcome

A first-in-human Phase I/II study (NCT03410927) was initiated to evaluate this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [4] [5] [6].

- Study Design: The trial was an open-label, dose-escalation and dose-expansion study [5] [6]. Patients received this compound at doses ranging from 50 mg to 200 mg twice daily in 21-day cycles [4].

- Efficacy Signal: Despite the primary goal of assessing safety, some evidence of clinical benefit was observed, with 2 partial responses among 14 patients evaluable for treatment response [4] [6].

- Safety and Trial Termination: The trial was terminated during the dose-escalation phase due to unacceptable toxicity [4] [6].

- Dose-Limiting Toxicities (DLTs): The main DLT was Grade 3 diarrhea that was prolonged and not responsive to aggressive antidiarrheal treatment [4].

- Fatal Serious Adverse Event: One patient receiving 150 mg BID experienced a fatal cardiac arrest after one cycle of treatment. While the exact cause was unclear, a causal relationship to this compound could not be excluded [4].

- Conclusion: The sponsor determined that the overall risk-benefit profile was unfavorable, and the maximum tolerated dose (MTD) was never formally established [4].

Detailed Experimental Protocols

For researchers, the key methodologies from the foundational studies are outlined below.

1. Kinase Assay [2]

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HER2 and other kinases.

- Method: HER2 kinase activity is measured via a peptide substrate phosphorylation assay.

- Key Parameters:

- IC₅₀ Determination: Conducted based on in vitro phosphorylation activity.

- Experiments: Performed in triplicate for HER2 IC₅₀.

- Selectivity Profiling: Tested against 374-386 kinases at this compound concentrations of 0.1, 1, and 10 μmol/L in the presence of 10 μmol/L ATP. Assays were conducted in duplicate.

2. Cell-Based Western Blot Analysis [2] [1]

- Purpose: To assess the cellular pharmacodynamics of this compound, specifically its inhibition of HER2/HER3 phosphorylation and downstream signaling pathways.

- Cell Lines: Commonly used HER2-amplified cancer cell lines (e.g., SK-BR-3, NCI-N87).

- Procedure:

- Seed cells in multi-well plates and culture overnight.

- Add this compound at indicated concentrations (e.g., 10-1000 nM) to the culture medium.

- Incubate for a specified duration (e.g., 3 hours for acute signaling inhibition, or 48-72 hours for sustained effect).

- Harvest cells and perform Western blot analysis.

- Key Analytes: Phosphorylated and total levels of HER2, HER3, AKT, and ERK.

3. In Vivo Antitumor Efficacy Study [2] [1]

- Purpose: To evaluate the antitumor activity and tolerability of this compound in mouse xenograft models.

- Animal Models: Typically 6-week-old male nude mice (BALB/cAJcl-nu/nu) implanted with HER2-driven human cancer cells (e.g., NCI-N87 gastric cancer cells).

- Dosing:

- Route: Oral gavage.

- Doses: Varied (e.g., 7.5, 15, 30, 60 mg/kg).

- Schedule: Once daily, often for 14 days, though longer durations (e.g., 120 days) were used in survival benefit models.

- Endpoint Measurements:

- Efficacy: Tumor volume measurement and calculation of tumor growth inhibition or regression.

- Pharmacodynamics: Analysis of phosphorylated HER2, HER3, AKT, and ERK in excised tumor tissues.

- Tolerability: Monitoring of body weight, diarrhea, and other signs of toxicity.

Research Implications and Context

The story of this compound highlights both the promise and perils of targeted therapy development. Its potent and selective irreversible mechanism represented a significant advancement in HER2 inhibition philosophy, showing compelling preclinical efficacy [1]. However, the severe clinical toxicities, particularly the fatal cardiac event, proved insurmountable in the trial setting [4].

For the field, this compound serves as a crucial case study. It underscores that potent preclinical efficacy does not guarantee clinical success, and safety remains a paramount concern. Research into covalent HER2 inhibitors continues, with later candidates hopefully learning from the toxicological profile of this compound to achieve a safer therapeutic window.

References

- 1. This compound, A Covalent-binding, HER2-selective Kinase ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound | HER2 Inhibitor [medchemexpress.com]

- 4. A first-in-human phase I study of this compound, an oral ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Study of this compound in Patients With Solid Tumors ... [stanfordhealthcare.org]

- 6. This compound in Solid Tumours with HER2 or HER3 ... [hra.nhs.uk]

TAS0728 phase I study results

Clinical Trial Summary

The table below summarizes the key design and outcome elements of the first-in-human Phase I study of TAS0728 (ClinicalTrials.gov Identifier: NCT03410927) [1] [2].

| Trial Aspect | Details |

|---|---|

| Study Identifier | NCT03410927 [1] [2] |

| Primary Objectives | Investigate safety, dose-limiting toxicities (DLTs), and determine Maximum Tolerated Dose (MTD) and/or Recommended Phase II Dose (RP2D) [1]. |

| Patient Population | 19 patients with advanced solid tumors harboring HER2 or HER3 overexpression, amplification, or mutation [1] [3]. |

| Study Design | Open-label, dose-escalation [1]. |

| Dosing | Administered orally in 21-day cycles at doses from 50 mg to 200 mg, twice daily (BID) [1]. |

| Key Efficacy Finding | Partial responses observed in 2 out of 14 patients evaluable for treatment response [1] [3]. |

| Key Safety Findings & Outcome | Study terminated due to unacceptable toxicity. The Maximum Tolerated Dose was not determined as the risk-benefit ratio was no longer favorable [1] [4]. |

Detailed Safety and Efficacy Data

The tables below provide a detailed breakdown of the safety events and efficacy observations from the study.

Table 1: Dose-Limiting Toxicities (DLTs) and Serious Adverse Events (SAEs) [1]

| Event | Dose Level | Grade | Details |

|---|---|---|---|

| Diarrhea | 200 mg BID | Grade 3 | Two DLTs observed; lasted >48 hours and was not responsive to aggressive antidiarrheal treatment [1]. |

| Diarrhea | 150 mg BID | Grade 3 | One additional DLT observed [1]. |

| Cardiac Arrest | 150 mg BID | Fatal | One patient died after 1 cycle (21 days). The causal relationship to this compound could not be excluded due to the temporal association [1]. |

Table 2: Antitumor Activity (Evaluable Population: n=14) [1]

| Response Category | Number of Patients |

|---|---|

| Partial Response (PR) | 2 |

| Stable Disease (SD) | Not Specified |

| Progressive Disease (PD) | Not Specified |

| Objective tumor assessments were made according to RECIST 1.1 criteria [1]. |

This compound Mechanism and Experimental Protocols

This compound is an orally available, potent, and selective covalent-binding inhibitor of HER2. It covalently binds to HER2 at residue C805, leading to irreversible inhibition that is not affected by high ATP concentrations [5]. A key differentiator from other irreversible HER2 inhibitors is its high specificity for HER2 over wild-type EGFR, which was designed to avoid dose-limiting skin and gastrointestinal toxicities commonly associated with EGFR inhibition [1] [5].

Key Preclinical Findings:

- This compound potently inhibits phosphorylation of both mutated and wild-type HER2, as well as HER3 and downstream effectors (e.g., AKT and MAPK) [5].

- This inhibition induces apoptosis (cell death) in HER2-amplified breast cancer cells and has shown antitumor activity in xenograft models, including those with acquired resistance to trastuzumab/pertuzumab or T-DM1 [1] [5].

Diagram of this compound's mechanism of action and Phase I trial workflow:

Experimental Protocol from the Phase I Study [1]:

- Study Treatment: this compound was administered orally twice daily (BID) in continuous 21-day cycles.

- Dose Escalation: Followed a standard 3 + 3 design. The planned doses were 50, 100, 200, 400, 600, and 800 mg BID.

- DLT Evaluation Period: DLTs were assessed during the first cycle (21 days) of treatment.

- DLT Definition: Treatment-related adverse events (TRAEs) per CTCAE v5.0, with specific criteria. For example, Grade ≥3 diarrhea was considered a DLT only if it lasted >48 hours and was unresponsive to intensive antidiarrheal medication.

- Tumor Response Assessment: Tumor imaging (MRI/CT) was performed at baseline and then every two cycles for the first six months, and every three cycles thereafter. Responses were evaluated per RECIST 1.1 guidelines.

Interpretation for Professionals

The development of this compound highlights a critical challenge in targeted oncology drug development. While its HER2-selective profile and preclinical promise were significant, the clinical outcome underscores that target specificity alone does not guarantee a viable therapeutic window. The severe toxicities encountered, particularly the unpredictable cardiac event, proved to be a major barrier to further development.

For researchers, this case emphasizes the importance of robust predictive safety models and careful patient monitoring in early-phase trials of covalent inhibitors. The partial responses observed do suggest that the HER2-targeting mechanism was biologically active, which may inform the future design of molecules within this class.

References

- 1. A first-in-human phase I study of this compound, an oral covalent ... [pmc.ncbi.nlm.nih.gov]

- 2. A Study of this compound in Patients With Solid Tumors With HER2 ... [ctv.veeva.com]

- 3. A first-in-human phase I study of this compound, an oral ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in Solid Tumours with HER2 or HER3 ... [hra.nhs.uk]

- 5. This compound | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]

TAS0728 Phase I Clinical Trial Overview

The first-in-human Phase I study (NCT03410927) was an open-label, dose-escalation trial designed to evaluate the safety, tolerability, and pharmacokinetics of TAS0728 in adults with advanced solid tumors harboring HER2 or HER3 aberrations (overexpression, amplification, or mutation) who had progressed on standard therapy [1] [2] [3].

The primary objectives were to investigate safety, identify dose-limiting toxicities (DLTs), and determine the maximum tolerated dose (MTD) and/or recommended Phase II dose (RP2D) [1]. The study employed a standard 3 + 3 dose-escalation scheme, with planned dose levels of 50, 100, 200, 400, 600, and 800 mg, administered twice daily (BID) in 21-day cycles [3].

The trial was terminated early during the dose-escalation phase due to unacceptable toxicity. The maximum tolerated dose (MTD) was not determined as the overall risk-benefit ratio no longer favored the doses being tested [1].

Key Quantitative Data from the Phase I Study

The table below summarizes the core quantitative findings from the clinical trial, including dosing, patient enrollment, and outcomes.

| Parameter | Summary Data |

|---|---|

| ClinicalTrials.gov ID | NCT03410927 [1] |

| Patient Enrollment | 19 patients [1] |

| Dose Levels Tested | 50 mg, 100 mg, 200 mg, 150 mg (de-escalated) BID [1] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea at 200 mg BID (2 patients) and 150 mg BID (1 patient) [1] |

| Serious Adverse Event | One fatal cardiac arrest at 150 mg BID (causality to this compound could not be excluded) [1] |

| Antitumor Activity (Evaluable Patients) | Partial responses in 2 out of 14 patients [1] |

| Study Outcome | Terminated; MTD not determined [1] |

Detailed Safety and Tolerability Findings

The safety profile of this compound was the primary factor leading to the study's termination. Key toxicities were meticulously defined and monitored.

- Dose-Limiting Toxicity (DLT) Definition: A DLT was defined as a treatment-related adverse event (TRAE) per CTCAE v5.0. For diarrhea, a DLT was specifically defined as Grade ≥3, lasting >48 hours, and unresponsive to intensive antidiarrheal medication [3].

- Observed DLTs: Two DLTs of Grade 3 diarrhea occurred at the 200 mg BID dose level. After de-escalation to 150 mg BID, one additional DLT of Grade 3 diarrhea was observed [1].

- Serious Adverse Event: One patient at the 150 mg BID dose level experienced a fatal cardiac arrest after one cycle (21 days) of treatment. While the etiology was unclear, a causal relationship with this compound could not be ruled out due to the temporal association [1].

Efficacy and Preclinical Mechanistic Data

Despite the safety issues, evidence of biological activity was observed.

- Clinical Efficacy: Among 14 patients evaluable for treatment response, two achieved partial responses, indicating that this compound has antitumor activity in a subset of patients with HER2 or HER3 aberrant tumors [1].

- Preclinical Mechanism: this compound is an oral, covalent-binding, irreversible inhibitor that selectively targets HER2. It covalently binds to HER2 at residue C805, leading to sustained inhibition. A key characteristic is its high selectivity for HER2 over wild-type EGFR, which was designed to avoid the dose-limiting skin and gastrointestinal toxicities commonly associated with pan-ErbB inhibitors [4] [3].

The table below details the inhibitory concentration (IC50) values of this compound against various kinases from preclinical assays.

| Kinase Target | IC50 (nM) |

|---|---|

| BMX | 4.9 nM [4] |

| HER4 | 8.5 nM [4] |

| HER2 (human) | 13-36 nM [4] |

| BLK | 31 nM [4] |

| JAK3 | 33 nM [4] |

| SLK | 25 nM [4] |

| EGFR | 65 nM [4] |

| LOK | 86 nM [4] |

This compound Mechanism of Action and Study Design Visualization

Based on the preclinical and clinical data, the following diagram illustrates the mechanism of action of this compound and the logical workflow of the Phase I study.

This diagram outlines the preclinical mechanism of this compound, which involves covalent binding to HER2, leading to inhibition of downstream signaling and apoptosis [4] [3]. The clinical pathway shows the dose-escalation design and the key safety and efficacy events that led to the study's termination [1].

Interpretation for Drug Development Professionals

The this compound program highlights a common challenge in oncology drug development: translating a mechanistically sound and selective preclinical agent into a clinically viable therapy. The selective HER2 inhibition that was a key design feature did not fully prevent significant on-target or off-target toxicities, particularly severe diarrhea and a potential cardiac signal, which proved to be dose-limiting [1] [3]. The early termination of the trial means that the therapeutic window of this compound, at least in an unselected population with HER2/HER3 aberrations, appears narrow.

References

- 1. A first-in-human phase I study of this compound, an oral ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Study of this compound in Patients With Solid Tumors With HER2 ... [clinicaltrials.stanford.edu]

- 3. A first-in-human phase I study of this compound, an oral covalent ... [link.springer.com]

- 4. This compound | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]

Preclinical and Mechanistic Profile of TAS0728

TAS0728 is an orally available, covalent-binding inhibitor that selectively targets HER2 [1] [2]. Its key mechanistic and preclinical pharmacokinetic and pharmacodynamic properties are summarized below.

| Property | Description |

|---|---|

| Mechanism of Action | Irreversible, covalent-binding inhibitor of HER2 [3] [1] [2]. |

| Molecular Target Site | Binds to HER2 at cysteine 805 (C805) [1] [2]. |

| Specificity | High specificity for HER2 over wild-type EGFR [3] [1] [2]. |

| IC50 (HER2) | 13 nM (cell-free assay) [4]. |

| Primary Preclinical PK/PD Finding | Exhibits robust and sustained inhibition of phosphorylation of HER2, HER3, and downstream effectors in xenograft models [1] [2]. |

Clinical Pharmacokinetic Protocol from Phase I Study

The first-in-human phase I study (NCT03410927) included a detailed pharmacokinetic assessment plan. The study was terminated early due to unacceptable toxicity (including a fatal cardiac arrest and dose-limiting diarrhea), so the maximum tolerated dose and a full profile were not determined [3] [5]. The methodology that was employed is outlined below.

Clinical PK sampling workflow for this compound

The planned analysis aimed to calculate standard PK parameters, which typically include:

- C~max~: Maximum plasma concentration [6]

- T~max~: Time to reach C~max~ [6]

- AUC: Area under the plasma concentration-time curve [6]

- t~1/2~: Elimination half-life [6]

- Clearance (CL): Total plasma clearance [6]

- Volume of Distribution (V~d~) [6]

Important Considerations on Data Availability

- No Comprehensive PK Data: The published results from the terminated trial do not report the calculated numerical PK parameters (e.g., C~max~, AUC, half-life) [3].

- Unconfirmed Dosing: While doses from 50 mg to 200 mg BID were tested, the toxicity profile prevented the establishment of a recommended phase II dose [3]. The pharmacokinetic relationship across these doses remains uncharacterized in the public domain.

How to Proceed for Further Research

For a complete and in-depth technical guide, you would need access to the full clinical study report, which is not publicly available. The following pathways may yield more detailed information:

- Clinical Trial Registries: Monitor ClinicalTrials.gov (NCT03410927) for any future publications or results posted by the sponsor (Taiho Oncology, Inc.) [3] [5].

- Scientific Contact: Reaching out to the corresponding authors of the primary preclinical [1] [2] or clinical [3] publications may provide guidance on data availability.

- Internal Data: If you are collaborating with the sponsoring company, formal data sharing agreements would be the source for the complete pharmacokinetic dataset.

References

- 1. This compound, A Covalent-binding, HER2-selective Kinase ... [medchemexpress.com]

- 2. This compound, A Covalent-binding, HER2-selective Kinase ... [pubmed.ncbi.nlm.nih.gov]

- 3. A first-in-human phase I study of TAS , an oral covalent binding... 0728 [link.springer.com]

- 4. This compound | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. in Solid Tumours with HER2 or HER3 Abnormalities TAS 0728 [hra.nhs.uk]

- 6. sciencedirect.com/topics/nursing-and-health-professions... [sciencedirect.com]

Quantitative Target Profiling

TAS0728's potency against various kinases was characterized by IC50 values, which indicate the concentration needed to inhibit half of the kinase activity. The following table presents key data from biochemical assays.

| Kinase Target | Reported IC50 (nM) | Source / Assay Context |

|---|---|---|

| BMX | 4.9 nM | [1] |

| HER4 | 8.5 nM | [1] |

| HER2 | 13 nM (Cell-free assay) | [1] |

| HER2 (human) | 36 nM | [2] |

| SLK | 25 nM | [1] |

| BLK | 31 nM | [1] |

| JAK3 | 33 nM | [1] |

| EGFR | 65 nM | [1] |

| LOK | 86 nM | [1] |

Mechanism of Action and Signaling Pathway

This compound covalently binds to HER2, leading to sustained inhibition of its kinase activity and subsequent shutdown of the downstream oncogenic signaling cascade.

This compound covalently inhibits HER2, blocking downstream survival and proliferation signals and inducing apoptosis.

In Vivo Efficacy in Preclinical Models

In mouse xenograft models, this compound showed potent, dose-dependent antitumor activity.

| Cancer Model | Dosing Regimen | Key Efficacy Findings |

|---|---|---|

| NCI-N87 gastric cancer xenograft [3] | 7.5, 15, 30, 60 mg/kg, oral, daily | Dose-dependent tumor growth inhibition; tumor regression at 60 mg/kg. |

| HER2-driven peritoneal dissemination model [3] | 60 mg/kg, oral, daily | Significant survival benefit without evident toxicity. |

| NCI-N87 models resistant to Trastuzumab/Pertuzumab or T-DM1 [4] | 60 mg/kg, oral, daily | Significant anti-tumor effect upon switching to this compound, associated with inhibition of pHER2-HER3. |

| Patient-derived xenograft (PDX) from refractory breast cancer [4] | Not Specified | Potent anti-tumor effect in a model refractory to trastuzumab/pertuzumab and T-DM1. |

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies from major preclinical studies.

Kinase Activity Assay [1]

- Purpose: Measure the inhibitory activity of this compound against HER2 kinase.

- Procedure: Conduct kinase profiling using a peptide substrate phosphorylation assay. The 50% inhibitory concentration (IC50) is determined from the concentration-response curve.

- Key Parameters: Assays are performed in the presence of 10 μmol/L ATP. Testing against large kinase panels (374-386 kinases) is conducted in duplicate at this compound concentrations of 0.1, 1, and 10 μmol/L.

Cellular Pharmacodynamics Assay [3] [1]

- Purpose: Assess the inhibition of HER2 and downstream signaling in cells.

- Cell Lines: SK-BR-3, BT-474, NCI-N87, and MCF10A engineered to express mutant HER2.

- Procedure:

- Seed cells in 6-well or 12-well plates and culture overnight.

- Add this compound to the culture medium at specified concentrations (e.g., 10-1000 nM) and incubate for 3 hours.

- Harvest cells and lyse for Western blot analysis.

- Probe with antibodies against pHER2 (Tyr1196), pHER3 (Tyr1289), pAKT (Ser473), and pMAPK (Thr202/Tyr204).

In Vivo Efficacy Study [3] [4]

- Purpose: Evaluate the antitumor activity of this compound in mouse models.

- Animal Models: 6-week-old male nude mice with subcutaneously implanted HER2-amplified cancer cell lines (e.g., NCI-N87) or patient-derived xenografts.

- Dosing: this compound is administered daily by oral gavage, often at 60 mg/kg, dissolved in a vehicle of 0.1 N HCl or 0.1 N HCl with 0.5% hydroxypropyl methylcellulose.

- Endpoint Measurements: Tumor volume is measured regularly. For signal inhibition analysis, tumors are harvested at various time points post-dosing for Western blotting.

Clinical Translation and Development Status

Despite promising preclinical results, the clinical development of this compound was halted.

- Phase I Study (NCT03410927): A first-in-human study in patients with advanced solid tumors and HER2/HER3 abnormalities was terminated early [5] [6] [7].

- Efficacy Signal: Partial responses were observed in 2 out of 14 evaluable patients, indicating clinical activity [5] [6].

- Termination Reason: The study was stopped due to unacceptable toxicity, including dose-limiting Grade 3 diarrhea and one fatal cardiac arrest where a relationship to this compound could not be excluded [5] [6] [7]. The maximum tolerated dose was not determined.

References

- 1. This compound | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. is a HER2 inhibitor, with antitumor activity | TargetMol TAS 0728 [targetmol.com]

- 3. This compound, A Covalent-binding, HER2-selective Kinase ... [pubmed.ncbi.nlm.nih.gov]

- 4. Acquired resistance to trastuzumab/pertuzumab or to T‐DM1 ... [pmc.ncbi.nlm.nih.gov]

- 5. A first-in-human phase I study of this compound, an oral ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A first-in-human phase I study of this compound, an oral covalent ... [link.springer.com]

- 7. This compound in Solid Tumours with HER2 or HER3 ... [hra.nhs.uk]

Molecular Mechanism & Target Profile

TAS0728 is an orally active, covalent-binding, and highly selective inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2). Its core mechanism involves the irreversible binding to a specific cysteine residue (C805) within the HER2 kinase domain [1] [2]. This covalent binding results in sustained target inhibition, which is not outcompeted by high intracellular ATP concentrations [1].

A key differentiator of this compound from other irreversible HER2 inhibitors is its high specificity for HER2 over wild-type EGFR, a profile designed to mitigate the dose-limiting skin and gastrointestinal toxicities often associated with pan-ErbB inhibitors [3]. The table below summarizes its primary biochemical targets and inhibitory concentrations (IC50) from cell-free assays [2].

| Target | IC50 (nM) |

|---|---|

| BMX | 4.9 nM |

| HER4 | 8.5 nM |

| HER2 | 13 nM |

| SLK | 25 nM |

| BLK | 31 nM |

| JAK3 | 33 nM |

| Human HER2 | 36 nM |

| EGFR | 65 nM |

| LOK | 86 nM |

This target profile underpins its potent cellular and in vivo activity.

Efficacy in Preclinical Models

This compound demonstrated robust antitumor activity across various HER2-driven preclinical models. The following table summarizes key in vivo efficacy findings [1].

| Cancer Model Type | Reported Efficacy |

|---|---|

| HER2-amplified breast cancer xenograft | Robust and sustained inhibition of pHER2, pHER3, and downstream effectors; induction of apoptosis. |

| Mouse xenograft with HER2 signal-dependent tumors | Tumor regression. |

| Peritoneal dissemination mouse model with HER2-driven cancer cells | Survival benefit without evident toxicity. |

| Xenograft models of tumors with acquired resistance to Trastuzumab/Pertuzumab or T-DM1 | Significant anti-tumor effects. |

The pharmacodynamic effects were also profound. In cellular assays using HER2-amplified breast cancer cells (e.g., SK-BR-3), this compound potently inhibited the phosphorylation of HER2, HER3, and key downstream effectors like AKT and ERK, ultimately inducing apoptosis [1] [2].

Detailed Experimental Protocols

To help you contextualize the data, here are the methodologies for key experiments cited in the preclinical studies.

Kinase Assay (Biochemical IC50 Determination) [2]

- Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against HER2 and other kinases.

- Methodology:

- Kinase Profiling: Conducted by specialized contractors (Carna Biosciences, Reaction Biology Corporation).

- Measurement: The inhibitory activity was measured based on the in vitro peptide substrate phosphorylation activity of HER2.

- Assay Conditions: For broad kinome-wide profiling, assays were conducted in duplicate at concentrations of 0.1, 1, and 10 μmol/L of this compound, in the presence of 10 μmol/L ATP.

- Analysis: The IC50 value was calculated from three independent experiments.

Cell Research (Cellular Pharmacodynamics) [2]

- Purpose: To evaluate the effect of this compound on downstream signaling (phosphorylation) and cell viability.

- Cell Lines: Used a panel of HER2-amplified cancer cells (e.g., SK-BR-3, AU565, BT-474, NCI-N87) and MCF10A cells engineered to express wild-type or mutated HER2 genes.

- Procedure:

- Cells were seeded in multi-well plates (6-well or 12-well) and cultured overnight.

- This compound was added to the culture medium at specified concentrations (e.g., 10-1000 nM) and for various incubation times.

- For time-course studies, cells were harvested after 3 or 48 hours of exposure.

- Western Blot Analysis: Harvested cells were lysed and analyzed via Western blot to detect changes in the phosphorylation levels of HER2, HER3, AKT, and ERK.

Animal Research (In Vivo Efficacy) [2]

- Purpose: To assess the antitumor efficacy and pharmacokinetics of this compound in vivo.

- Animal Models: 6-week-old male nude mice (BALB/cAJcl-nu/nu) implanted with HER2 signal-dependent human tumor xenografts.

- Dosing:

- Compound Administration: this compound was administered via oral gavage.

- Dosages: Tested at various doses, including 7.5, 15, 30, and 60 mg/kg.

- Endpoint Analysis: Tumor volume was monitored to assess regression. For pharmacodynamic analysis, tumor tissues were harvested to examine the inhibition of target phosphorylation and induction of apoptosis.

Clinical Translation and Current Status

The promising preclinical data led to a first-in-human Phase I clinical trial (NCT03410927) in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [3]. However, the clinical outcome highlighted a challenge not fully predicted by preclinical models.

The study was terminated during the dose-escalation phase due to unacceptable toxicity. Dose-limiting toxicities (DLTs) were primarily Grade 3 diarrhea at doses of 150 mg and 200 mg BID. Furthermore, one patient receiving 150 mg BID experienced a fatal cardiac arrest, for which a relationship to this compound could not be excluded [3]. While partial responses were observed in 2 of 14 evaluable patients, the overall risk-benefit ratio was deemed unfavorable [3]. According to more recent data, this compound has since moved into Phase II development for specific tumor types like biliary tract cancer [4].

Mechanism of Action Pathway

The diagram below illustrates the logical flow of this compound's mechanism of action and its downstream consequences on cancer cell signaling and survival, as established in the preclinical studies.

This overview should provide a solid foundation for your research needs. The preclinical data strongly supports this compound as a potent and selective HER2 inhibitor, while the clinical trial results serve as a critical reminder of the complex transition from promising preclinical models to viable human therapies.

References

- 1. , A Covalent-binding, HER2-selective Kinase Inhibitor Shows... TAS 0728 [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. A first-in-human phase I study of this compound, an oral covalent ... [pmc.ncbi.nlm.nih.gov]

- 4. TAS-0728 by Taiho Pharmaceutical for Biliary Tumor [pharmaceutical-technology.com]

Molecular Mechanism & Selectivity

TAS0728 was designed to covalently and irreversibly bind to the HER2 kinase domain at the C805 residue. This mechanism provides a sustained inhibitory effect that is not compromised by high ATP concentrations within the cell [1].

- Selectivity Profile: A key design goal was to achieve high selectivity for HER2 over wild-type EGFR, aiming to avoid the dose-limiting skin rash and gastrointestinal toxicities associated with EGFR inhibition [2]. While highly selective for HER2, biochemical panels showed it also inhibits other kinases at higher concentrations. The table below summarizes its inhibitory concentration (IC50) values from cell-free assays [3] [4]:

| Target | IC50 (nM) |

|---|---|

| BMX | 4.9 |

| HER4 | 8.5 |

| HER2 | 13 |

| BLK | 31 |

| JAK3 | 33 |

| SLK | 25 |

| EGFR | 65 |

| LOK | 86 |

Preclinical Evidence & Protocols

This compound showed compelling antitumor activity across various in vitro and in vivo models.

In Vitro Cellular Assays: The compound potently inhibited phosphorylation of HER2, HER3, and downstream effectors (AKT and ERK), leading to apoptosis in HER2-amplified cancer cell lines (e.g., SK-BR-3, NCI-N87) [1] [3].

- Sample Protocol (Western Blot): Cells are seeded in plates and cultured overnight. This compound is added to the medium at indicated concentrations (e.g., 10-1000 nM) for a set incubation period (e.g., 3 hours). Cells are then harvested and lysed for Western blot analysis to assess phosphorylation levels of target proteins [3].

In Vivo Efficacy: In mouse xenograft models bearing HER2-amplified tumors, oral administration of this compound once daily caused significant tumor regression at doses of 60 mg/kg. It also showed a survival benefit in a peritoneal dissemination model without evident toxicity in these controlled settings [1] [4].

- Sample Protocol (In Vivo Dosing): Using 6-week-old male nude mice with implanted tumors, this compound is administered via oral gavage daily for 14 days. Tumor volume and body weight are monitored regularly to assess efficacy and tolerability [3].

The following diagram illustrates the mechanism of action of this compound and its downstream effects, based on the described preclinical data:

Clinical Development and Toxicity

A first-in-human Phase I study (NCT03410927) was initiated to evaluate this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [2] [5].

- Dosing and DLTs: The study employed a 3+3 dose-escalation scheme. Doses were escalated from 50 mg to 200 mg BID. At 200 mg BID, two patients experienced dose-limiting toxicities (DLTs) of Grade 3 diarrhea (lasting >48 hours despite medication). After de-escalation to 150 mg BID, another DLT of Grade 3 diarrhea occurred [2].

- Serious Adverse Event: One patient at the 150 mg BID dose had a fatal cardiac arrest after one cycle of treatment. While the exact cause was unclear, a relationship to this compound could not be ruled out [2].

- Study Outcome: Due to these unacceptable toxicities, the trial was stopped, and the maximum tolerated dose (MTD) was never determined. Despite this, partial responses were observed in two of the fourteen evaluable patients, providing a signal of clinical activity [2].

Conclusion for Researchers

This compound represents a scientifically compelling approach to HER2 inhibition through its covalent, selective mechanism and strong preclinical efficacy. Its clinical trajectory, however, highlights the significant challenge of translating potent in vitro activity into a safe therapeutic agent. The dose-limiting gastrointestinal and potential cardiac toxicities ultimately halted its development.

This case underscores that for HER2-targeted kinase inhibitors, achieving a wide therapeutic window remains a critical hurdle. Research into the structural determinants of these toxicities could provide valuable insights for the design of next-generation, highly selective HER2 inhibitors.

References

- 1. This compound, A Covalent-binding, HER2-selective Kinase ... [pubmed.ncbi.nlm.nih.gov]

- 2. A first-in-human phase I study of this compound, an oral covalent ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. This compound | HER2 Inhibitor [medchemexpress.com]

- 5. A Study of this compound in Patients With Solid Tumors With HER2 ... [clinicaltrials.stanford.edu]

Molecular Mechanism and Selectivity Profile

TAS0728 is a potent, selective, orally active, and irreversible covalent-binding inhibitor of HER2 (human epidermal growth factor receptor 2). Its core mechanism involves covalently binding to a cysteine residue (C805) within the HER2 kinase domain. This irreversible, covalent mechanism results in sustained inhibition of kinase activity that is not affected by high intracellular ATP concentrations [1] [2].

The table below summarizes its published inhibitory concentration (IC50) values against various kinases, which defines its selectivity profile [2]:

| Target Kinase | IC50 (nM) |

|---|---|

| BMX | 4.9 |

| HER4 | 8.5 |

| HER2 (Human) | 36 |

| HER2 (Cell-free assay) | 13 |

| SLK | 25 |

| BLK | 31 |

| JAK3 | 33 |

| EGFR | 65 |

| LOK | 86 |

This data shows that this compound is highly selective for HER2 over wild-type EGFR (IC50 of 65 nM for EGFR vs. 13 nM for HER2), which was a key design goal to minimize EGFR-related toxicity, a common issue with some pan-HER inhibitors [1] [3]. The compound also demonstrates potent activity against various mutated forms of HER2 [1].

Key Experimental Data and Protocols

The primary preclinical data for this compound comes from Molecular Cancer Therapeutics (2019) [1]. The following methodologies were central to establishing its activity.

Kinase Assay Protocol

- Purpose: To determine the 50% inhibitory concentration (IC50) of this compound against HER2 kinase and profile its selectivity across the kinome.

- Methodology:

- HER2 Kinase Assay: The inhibitory activity was measured using kinase profiling performed by Carna Biosciences. The IC50 value was determined based on in vitro peptide substrate phosphorylation activity of HER2 [2].

- Selectivity Panel: The inhibitory activity against a broad panel of kinases (386 or 374 kinases) was tested using a Kinase Panel Assay at Reaction Biology Corporation. Assays were conducted in duplicate at concentrations of 0.1, 1, and 10 μmol/L of this compound [2].

- Reaction Conditions: Reactions were carried out in the presence of 10 μmol/L ATP [2].

Cellular Assay Protocol

- Purpose: To evaluate the inhibition of HER2 phosphorylation and downstream signaling in cells.

- Methodology:

- Cell Lines: Studies used various HER2-amplified breast cancer cell lines (e.g., SK-BR-3, AU565, BT-474) and MCF10A cells engineered to express wild-type or mutated HER2 genes [1] [2].

- Compound Treatment: Cells were seeded in plates and cultured overnight. This compound was added to the culture medium at indicated concentrations (e.g., 10-1000 nM) and incubated typically for 3 hours for phosphorylation analysis, or 48-72 hours for apoptosis studies [2].

- Analysis: Post-incubation, cells were harvested and analyzed by Western blot to assess the phosphorylation levels of HER2, HER3, AKT, and ERK [1] [2].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanism of this compound and the general workflow for evaluating its activity in preclinical models, based on the described methodologies [1] [2].

Clinical Development Status and Toxicity

Despite promising preclinical results, the clinical development of this compound was terminated.

- Phase I Trial Outcome: A first-in-human phase I study (NCT03410927) was conducted in patients with advanced solid tumors harboring HER2 or HER3 aberrations. The study was stopped due to unacceptable toxicity during the dose-escalation phase. Dose-limiting toxicities (DLTs) were primarily Grade 3 diarrhea, and one patient experienced a fatal cardiac arrest where a relationship to this compound could not be ruled out. The maximum tolerated dose (MTD) was not determined [4] [5].

- Current Status: The drug's highest development phase is listed as "Discontinued Phase 2" [6].

References

- 1. This compound, A Covalent-binding, HER2-selective Kinase ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Novel Therapies and Strategies to Overcome Resistance ... [mdpi.com]

- 4. A first-in-human phase I study of this compound, an oral ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Study of this compound in Patients With Solid Tumors With HER2 ... [ctv.veeva.com]

- 6. TAS-0728 - Drug Targets, Indications, Patents [synapse.patsnap.com]

Mechanism of Action and Signaling Pathway

TAS0728 was designed as a potent, selective, and orally active irreversible inhibitor of HER2. Its covalent binding mechanism leads to sustained inhibition of the kinase, which is not affected by high ATP concentrations [1] [2]. The following diagram illustrates its primary mechanism and downstream effects.

This compound covalently binds HER2, disrupting oncogenic signaling.

This potent and sustained inhibition of the HER2/HER3 signaling axis and its downstream effectors ultimately induces apoptosis (programmed cell death) in HER2-driven cancer cells [1] [2].

Quantitative Biochemical and Cellular Data

The table below summarizes key quantitative data from preclinical profiling of this compound.

| Parameter | Value | Context / Assay Details |

|---|---|---|

| HER2 IC₅₀ | 13 nM | Cell-free kinase assay [1] |

| Human HER2 IC₅₀ | 36 nM | Cell-free kinase assay [1] |

| Selectivity (vs. EGFR) | IC₅₀ of 65 nM for EGFR | Demonstrates high specificity for HER2 over wild-type EGFR [1] |

| Other Kinases Targeted | BMX, HER4, BLK, JAK3, SLK, LOK | IC₅₀ values ranging from 4.9 nM to 86 nM [1] |

| In Vitro Concentrations | 10 - 1000 nM | Used in cellular assays on various cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87) [1] |

| In Vivo Doses (Mouse) | 7.5 - 60 mg/kg | Administered via oral gavage in xenograft models [1] |

Summary of Key Experimental Protocols

While the search results do not contain the full, step-by-step laboratory manuals, they provide detailed methodological descriptions for key experiments.

1. Biochemical Kinase Assay [1]

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HER2 and other kinases.

- Methodology:

- Kinase Profiling: Conducted by specialized contract research organizations (Carna Biosciences, Reaction Biology Corp.).

- Measurement: The assay measures the inhibition of peptide substrate phosphorylation by HER2 kinase in the presence of this compound.

- IC₅₀ Determination: The IC₅₀ value is calculated based on the concentration required to reduce kinase activity by 50%.

- Selectivity Screening: The inhibitory activity against a broad panel of up to 386 kinases was tested at three concentrations (0.1, 1, and 10 μmol/L) in the presence of 10 μmol/L ATP, with assays performed in duplicate.

2. Cellular Western Blot Analysis [1]

- Purpose: To assess the effect of this compound on phosphorylation (activation) of HER2, HER3, and downstream signaling proteins in cancer cells.

- Methodology:

- Cell Lines: Used HER2-amplified cancer cell lines such as SK-BR-3, BT-474, and AU565.

- Treatment: Cells were seeded in culture plates (6-well or 100-mm dishes) and allowed to adhere overnight. This compound was then added to the culture medium at specified concentrations (e.g., 40 nM) and incubation times (typically 3 hours for initial phosphorylation studies, up to 48-72 hours for prolonged effect and apoptosis studies).

- Analysis: After incubation, cells were harvested and lysed. Proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of the target proteins.

Clinical Trial Summary and Outcome

A first-in-human Phase I study (NCT03410927) was initiated to evaluate this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [3] [4] [5].

- Trial Design: Open-label, dose-escalation study following a "3 + 3" design. Doses started at 50 mg twice daily (BID) and were planned to escalate to 800 mg BID [4].

- Patient Population: 19 patients were enrolled with advanced solid tumors who had progressed on standard therapies [3] [4].

- Key Findings and Outcome:

- Efficacy: Partial responses were observed in 2 out of 14 evaluable patients, indicating some antitumor activity [3] [4].

- Safety: Dose-limiting toxicities (DLTs) were observed, primarily Grade 3 diarrhea that was prolonged and unresponsive to medication at doses of 150 mg and 200 mg BID [3] [4].

- Fatal Event: One patient receiving 150 mg BID experienced a fatal cardiac arrest. While the exact cause was unclear, a relationship to this compound could not be ruled out [3] [4].

- Trial Status: The study was terminated because the overall risk-benefit profile was no longer favorable. The maximum tolerated dose (MTD) was not determined [3] [4] [6].

References

- 1. This compound | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound, A Covalent-binding, HER2-selective Kinase ... [pubmed.ncbi.nlm.nih.gov]

- 3. A first-in-human phase I study of this compound, an oral ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A first-in-human phase I study of this compound, an oral covalent ... [pmc.ncbi.nlm.nih.gov]

- 5. A Study of this compound in Patients With Solid Tumors With HER2 ... [ctv.veeva.com]

- 6. This compound in Solid Tumours with HER2 or HER3 ... [hra.nhs.uk]

Clinical Trial Protocol Overview

The table below summarizes the core design of the first-in-human Phase I study of TAS0728 (NCT03410927) [1] [2]:

| Protocol Aspect | Description |

|---|---|

| NCT Identifier | NCT03410927 [1] [2] |

| Study Status | Terminated [1] [2] |

| Phase | Phase I [1] [2] |

| Study Design | Open-label, dose-escalation, multicenter [2] |

| Population | Adults (≥18 years) with advanced solid tumors with HER2 or HER3 overexpression, amplification, or mutation who had progressed on standard therapy [1] [2] |

| Intervention | Oral this compound [1] [2] |

| Dosing Schedule | Twice daily (BID) in 21-day cycles [2] |

| Dose Escalation | Planned doses: 50, 100, 200, 400, 600, 800 mg BID (using a 3 + 3 design) [2] |

| Key Eligibility | ECOG PS 0-1; measurable/evaluable disease; adequate organ function; ≤2 prior anti-HER2 therapies (≤4 for breast cancer) [2] |

| Primary Outcomes | Safety, tolerability, Dose-Limiting Toxicity (DLT), Maximum Tolerated Dose (MTD) [1] [2] |

| Key Efficacy Outcome | Objective tumor response by RECIST 1.1 [1] |

Key Experimental Methodologies

The study included detailed methodologies for safety, pharmacokinetics, and efficacy assessments [2].

- Safety Assessments: Included recording of adverse events (AEs), serious AEs (SAEs), laboratory evaluations (hematology, coagulation, chemistry, urinalysis), vital signs, electrocardiogram (ECG), echocardiogram or multi-gated acquisition (MUGA) scan, physical examination, and ECOG performance status. These were assessed at screening, during the study, and at 30 days after the last dose [2].

- Pharmacokinetic (PK) Sampling: Multiple blood samples were collected on day 1 of cycles 1 and 2 at specific timepoints: pre-dose, and post-dose at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours for analysis of plasma PK after single and multiple doses [2].

- Tumor Response Assessment: Objective tumor assessments were performed according to RECIST 1.1. Magnetic resonance imaging (MRI) or computed tomography (CT) scans were conducted at screening (baseline) and then after every two cycles during the first six months of treatment, and every three cycles thereafter [2].

Clinical Trial Outcomes and Termination

The study was terminated after enrolling 19 patients because the risk-benefit profile was no longer favorable. The key findings from the dose-escalation part of the study are summarized below [2]:

| Finding | Details |

|---|---|

| Doses Tested | 50 mg, 100 mg, 200 mg, and 150 mg BID [2] |

| Dose-Limiting Toxicity (DLT) | Grade 3 diarrhea (lasting >48 hours and unresponsive to aggressive antidiarrheal treatment) [2] |

| Serious Adverse Events | One fatal cardiac arrest occurred at 150 mg BID after one cycle; a causal relationship to this compound could not be excluded [2] |

| Maximum Tolerated Dose | Not determined due to unacceptable toxicity [2] |

| Efficacy Signal | Partial responses were observed in 2 out of 14 patients evaluable for treatment response [2] |

Preclinical Mechanism of this compound

This compound is an oral, covalent-binding inhibitor that selectively targets HER2. The diagram below illustrates its mechanism of action at the cellular level.

The mechanistic pathway shows how this compound covalently binds to HER2, leading to inhibition of downstream signaling and ultimately, antitumor effects [3]. Key characteristics from preclinical studies include:

- Selective Inhibition: this compound covalently binds to cysteine 805 (C805) in the HER2 kinase domain, demonstrating high specificity for HER2 over wild-type EGFR. This selectivity was intended to avoid skin rash and severe diarrhea associated with EGFR inhibition [2] [3].

- Potent Activity: It exhibited potent activity against various HER2 alterations, including amplification and mutations, and induced tumor regression in xenograft models, including those with acquired resistance to trastuzumab and T-DM1 [2] [3].

Summary for Researchers

The this compound development program highlights the challenge of translating a highly selective and potent preclinical agent into a viable clinical therapy. Despite a strong mechanistic rationale and promising antitumor activity in early testing, the clinical trial was halted due to specific safety concerns.

References

Mechanism of Action and Preclinical Profile

TAS0728 was designed as a highly selective, irreversible inhibitor that covalently binds to HER2. The table below summarizes its core molecular characteristics and preclinical rationale.

| Aspect | Description |

|---|---|

| Primary Target | Human Epidermal Growth Factor Receptor 2 (HER2) [1] [2] |

| Binding Mechanism | Irreversible, covalent binding to cysteine residue C805 in the HER2 kinase domain [3] [2] |

| Key Selectivity Feature | High specificity for HER2 over wild-type EGFR (EGFR IC50 = 65 nM vs. HER2 IC50 = 13-36 nM), potentially avoiding EGFR-related toxicities like severe rash [1] [3] [2] |

| Primary Preclinical Rationale | Overcome resistance to existing HER2-targeted therapies (e.g., trastuzumab, T-DM1) in HER2-driven cancers; activity against both HER2-amplified and mutated forms [1] [2] |

| Notable Off-Target Kinases | BMX (IC50 = 4.9 nM), HER4 (IC50 = 8.5 nM), BLK, JAK3, SLK, LOK [3] |

Detailed Experimental Protocols from Preclinical Studies

The following methodologies were key to establishing the biochemical and cellular activity of this compound.

Kinase Assay (Biochemical Inhibition) [3]

- Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against HER2 and other kinases.

- Method: HER2 kinase activity was measured using a kinase profiling panel. The inhibitory activity of this compound was tested against 386 or 374 kinases in duplicate at concentrations of 0.1, 1, and 10 μmol/L. Reactions were carried out in the presence of 10 μmol/L ATP.

- Output: The IC50 value was determined based on the peptide substrate phosphorylation activity of HER2.

Cell Research (Cellular Pharmacodynamics) [3]

- Purpose: To assess the inhibition of HER2 phosphorylation and downstream signaling in cancer cells.

- Cell Lines: Used HER2-amplified lines (e.g., SK-BR-3, BT-474) and others (e.g., A-431, NCI-N87).

- Method: Cells were seeded in plates and cultured overnight. This compound was added to the culture medium at indicated concentrations (e.g., 10-1000 nM) and incubated for 3 hours for western blot analysis. For time-course studies, incubations lasted up to 48 hours.

- Output: Western blot analysis measured the phosphorylation levels of HER2, HER3, and downstream effectors (e.g., AKT, ERK).

In Vivo Antitumor Activity [3]

- Purpose: To evaluate the efficacy and tolerability of this compound in animal models.

- Animal Models: 6-week-old male nude mice with HER2-signal-dependent tumor xenografts.

- Dosage & Administration: this compound was administered via oral gavage at doses of 7.5, 15, 30, and 60 mg/kg.

- Endpoint Measurements: Tumor volume regression and animal survival. Pharmacodynamic markers (e.g., pHER2) were also analyzed in tumor tissues.

Clinical Trial Findings and Termination Rationale

A first-in-human Phase I study (NCT03410927) was initiated to assess this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities. Key results are summarized below.

| Parameter | Summary from Phase I Study |

|---|---|

| Trial Identifier | NCT03410927 [1] [4] |

| Patient Population | 19 patients with advanced solid tumors with HER2/HER3 overexpression, amplification, or mutation [1] |

| Dose Escalation | 50 mg, 100 mg, 200 mg BID (21-day cycles) [1] |

| Key Efficacy | 2 partial responses observed in 14 evaluable patients [1] [5] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 diarrhea: 2 cases at 200 mg BID; 1 case at 150 mg BID (lasting >48 hours, unresponsive to aggressive antidiarrheal treatment) [1] |

| Serious Adverse Event (SAE) | 1 fatal cardiac arrest after one cycle at 150 mg BID; causality to this compound could not be excluded [1] |

| Trial Outcome | Terminated during dose-escalation. The maximum tolerated dose (MTD) was not determined as the overall risk-benefit profile was no longer favorable [1] [4] [5] |

Clinical Trial Workflow and Outcome

The following diagram illustrates the structure and critical decision points of the Phase I clinical trial.

Interpretation and Research Context

The journey of this compound highlights a common challenge in oncology drug development: translating a potent and selective preclinical mechanism into a safe and effective clinical therapy.

- Promising Preclinical Profile: Its covalent, EGFR-sparing mechanism offered a compelling strategy to overcome resistance to existing HER2 therapies while minimizing class-specific toxicities [1] [2].

- Clinical Hurdles: The dose-limiting GI toxicity and serious cardiac event in trials demonstrated that the preclinical selectivity was insufficient to guarantee clinical safety [1]. This shows that despite sparing EGFR, potent HER2 inhibition alone can still cause severe on-target or off-target effects.

- The HER2 Therapeutic Landscape: Research into overcoming resistance to HER2-targeted therapy remains critical [6]. While this compound is no longer in development, other modalities, such as Antibody-Drug Conjugates (ADCs) like Trastuzumab Deruxtecan, and novel combination strategies are showing promise in addressing these challenges [6] [7].

References

- 1. A first-in-human phase I study of this compound, an oral covalent ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, A Covalent-binding, HER2-selective Kinase ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. A Study of this compound in Patients With Solid Tumors With HER2 ... [ctv.veeva.com]

- 5. This compound in Solid Tumours with HER2 or HER3 ... [hra.nhs.uk]

- 6. Depicting Biomarkers for HER2-Inhibitor Resistance [mdpi.com]

- 7. Antibody drug conjugate: the “biological missile” for ... [nature.com]

TAS0728 Phase I Clinical Trial Summary

The table below summarizes the key design and outcomes of the first-in-human Phase I study of TAS0728 (NCT03410927) [1] [2].

| Trial Aspect | Description |

|---|---|

| Trial Identifier | NCT03410927 [1] |

| Study Design | Open-label, dose-escalation, Phase I [2] |

| Patient Population | 19 patients with advanced solid tumors harboring HER2 or HER3 aberrations [1] |

| Dosing Regimen | Orally, twice daily (BID), in 21-day cycles [1] |

| Planned Dose Levels | 50 mg, 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg BID [2] |

| Tested Dose Levels | 50 mg, 100 mg, 150 mg, and 200 mg BID [1] |

| Dose-Limiting Toxicity (DLT) | Grade 3 diarrhea (lasting >48 hours, unresponsive to medication) [1] |

| Serious Adverse Event | One fatal cardiac arrest at 150 mg BID (possibly related to this compound) [1] |

| Maximum Tolerated Dose (MTD) | Not determined [1] |

| Study Outcome | Terminated due to unacceptable toxicity [1] |

Key Safety and Efficacy Findings

- Toxicity Profile: The primary DLT was Grade 3 diarrhea. At the 150 mg BID dose level, one patient experienced a fatal cardiac arrest 21 days after starting treatment. The temporal association led investigators to consider a possible causal link to this compound, which was a key factor in the study's termination [1] [3].

- Antitumor Activity: Despite the safety concerns, evidence of clinical activity was observed. Among 14 patients evaluable for response, two achieved a partial response, indicating that this compound did have biological activity against the targeted tumors [1].

Preclinical Pharmacology of this compound

The following table details the known preclinical characteristics of this compound, which informed the clinical trial design [4] [5].

| Parameter | Preclinical Data |

|---|---|

| Mechanism of Action | Oral, covalent-binding (irreversible), selective HER2 inhibitor [4] |

| Primary Molecular Target | HER2 (Human Epidermal Growth Factor Receptor 2) [4] |

| Reported IC50 (HER2) | 13 nM (cell-free assay) [4] |

| Selectivity | High specificity for HER2 over wild-type EGFR [2] |

| Primary Preclinical Model | HER2-amplified breast cancer cell lines and xenograft mouse models [4] |

Experimental Protocol & Workflow Logic

The diagram below illustrates the logic and outcomes of the dose-escalation protocol used in the Phase I study.

Diagram 1: Logic flow of the this compound Phase I dose-escalation trial, highlighting key decisions and outcomes.

Interpretation and Application Notes

For researchers and drug development professionals, the case of this compound offers critical insights:

- Balancing Potency and Safety: this compound was designed as a highly potent, covalent HER2 inhibitor with selectivity over EGFR to avoid the dose-limiting skin and gastrointestinal toxicities common to pan-ErbB inhibitors [2]. However, the severe diarrhea and a fatal cardiac event demonstrate that off-target or on-target toxicities can still emerge and must be carefully monitored.

- Protocol Adaptations: The study followed a standard

3 + 3design. The occurrence of DLTs at 200 mg BID correctly triggered a de-escalation to 150 mg BID. The subsequent serious toxicity at this lower dose led the sponsor to conclude that the risk-benefit profile was unfavorable, resulting in study termination [1]. This underscores the critical role of clear stopping rules in trial protocols. - Incomplete Dose-Finding: The maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) were not established for this compound. Therefore, the provided information serves as a cautionary case study on the challenges of dose escalation for novel targeted therapies, rather than a definitive dosing protocol [1].

References

- 1. A first-in-human phase I study of TAS , an oral covalent binding... 0728 [pubmed.ncbi.nlm.nih.gov]

- 2. A first-in-human phase I study of this compound, an oral covalent ... [pmc.ncbi.nlm.nih.gov]

- 3. in Solid Tumours with HER2 or HER3 Abnormalities TAS 0728 [hra.nhs.uk]

- 4. This compound | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. is a HER2 inhibitor, with antitumor activity | TargetMol TAS 0728 [targetmol.com]

Clinical Dosing and Toxicity Profile

A first-in-human, open-label, dose-escalation Phase I study (NCT03410927) investigated TAS0728 in adults with advanced solid tumors harboring HER2 or HER3 abnormalities [1] [2]. The study employed a 3 + 3 dose-escalation scheme with BID dosing on a 21-day cycle.

Table 1: Clinical Dosing and Dose-Limiting Toxicities (DLTs) in the Phase I Study [1]

| Dose Level | Regimen | DLTs Observed | Key Safety Findings |

|---|---|---|---|

| Starting Dose | 50 mg BID | None reported | - |

| Escalation Dose | 200 mg BID | Two DLTs (Grade 3 diarrhea) | Diarrhea was prolonged (>48 hours) and unresponsive to aggressive antidiarrheal treatment. |

| De-escalation Dose | 150 mg BID | One DLT (Grade 3 diarrhea); One fatal cardiac arrest | The etiology of cardiac arrest was unclear, but a causal relationship to this compound could not be excluded. |

The trial was terminated early because the overall risk-benefit ratio no longer favored the tested dose levels. The maximum tolerated dose (MTD) was not determined [1] [3]. Despite the toxicity, evidence of clinical activity was noted, with partial responses observed in 2 out of 14 patients evaluable for treatment response [1].

Mechanism of Action and Selectivity Profile

This compound is a potent, selective, orally active, irreversible, and covalent-binding inhibitor of HER2 [4]. Its mechanism can be summarized as follows:

- Covalent Binding: It covalently binds to a cysteine residue at position 805 (C805) in the HER2 kinase domain, leading to sustained and irreversible inhibition [4].

- Selectivity: this compound demonstrates high specificity for HER2 over wild-type EGFR, which is a distinguishing feature from other irreversible pan-HER inhibitors [1].

- Downstream Signaling Suppression: The inhibition of HER2 phosphorylation results in robust and sustained suppression of downstream signaling pathways, including phosphorylation of HER3, AKT, and ERK, ultimately inducing apoptosis in HER2-amplified cancer cells [4].

The diagram below illustrates the mechanism of action and key experimental findings for this compound.

Detailed Experimental Protocols

The following protocols are based on the key experiments that established the preclinical profile of this compound [4].

Protocol 1: In Vitro Kinase Assay to Determine IC₅₀

- Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound against HER2 kinase.

- Materials:

- Purified HER2 kinase.

- This compound (serial dilutions prepared in DMSO).

- ATP and a peptide substrate.

- Assay buffer.

- Method:

- Conduct kinase profiling using a peptide substrate phosphorylation assay.

- Run reactions in the presence of 10 µM ATP.

- Incubate this compound with the kinase and substrate.

- Measure the phosphorylation activity of HER2.

- Perform experiments in duplicate or triplicate.

- Data Analysis: Calculate the IC₅₀ value based on the inhibition of peptide substrate phosphorylation.

Protocol 2: Cell-Based Western Blot Analysis for Target Engagement

- Objective: To assess the inhibition of HER2 phosphorylation and downstream signaling in cancer cell lines.

- Materials:

- HER2-amplified cancer cells (e.g., SK-BR-3, NCI-N87).

- Cell culture plates and standard medium.

- This compound (e.g., 40 nM, or a range from 10-1000 nM).

- Lysis buffer, SDS-PAGE gels, transfer apparatus.

- Primary antibodies: anti-pHER2, anti-HER2, anti-pHER3, anti-pAKT, anti-pERK.

- Secondary antibodies and detection reagents.

- Method:

- Seed cells in 6-well or 12-well plates and culture overnight.

- Add this compound at specified concentrations to the culture medium.

- Incubate for a defined period (e.g., 3 hours for acute signaling, or 48-72 hours for prolonged effects).

- Harvest cells and lyse.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe the membrane with specific primary and secondary antibodies.

- Develop the blot and image the results.

Protocol 3: In Vivo Efficacy Study in Xenograft Models

- Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.

- Materials:

- Immunocompromised mice (e.g., 6-week-old male nude mice, BALB/cAJcl-nu/nu).

- Cancer cells for xenograft formation.

- This compound formulated for oral gavage (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O).

- Calipers for tumor measurement.

- Method:

- Inoculate mice subcutaneously with tumor cells.

- Randomize mice into treatment and control groups once tumors are established.

- Administer this compound via oral gavage at planned doses (e.g., 7.5, 15, 30, 60 mg/kg).

- Measure tumor volumes and animal body weights regularly.

- At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot to confirm target inhibition).

Research Applications and Considerations

This compound represents a valuable investigational tool for targeting HER2-driven cancers, with specific applications and important research considerations.

Key Applications:

- Studying HER2 Signaling: Its selectivity makes it ideal for probing HER2-specific signaling pathways without the confounding effects of concurrent EGFR inhibition.

- Overcoming Resistance: Preclinical evidence supports its use in models of resistance to trastuzumab, pertuzumab, and T-DM1 [1].

- Broad HER2 Targeting: It exhibits activity against both amplified/overexpressed and mutated forms of HER2 [1] [4].

Critical Considerations:

- Clinical Toxicity: The severe diarrhea and potential cardiac risk observed in the clinic are major limitations for its development [1].

- Informed Compound Selection: Researchers should weigh this compound's high HER2 selectivity against the toxicity profile of clinical-stage compounds like neratinib (which has a broader ErbB profile and known GI toxicity) [1].

- HER Family Complexity: Evidence suggests that for some HER-driven cancers, such as those with NRG1 fusions, pan-HER inhibition (including EGFR and HER4) may be more effective than selective HER2 targeting [5].

References

- 1. A first-in-human phase I study of this compound, an oral covalent ... [pmc.ncbi.nlm.nih.gov]

- 2. A first-in-human phase I study of this compound, an oral ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in Solid Tumours with HER2 or HER3 ... [hra.nhs.uk]

- 4. This compound | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. HER4 and EGFR Activate Cell Signaling in NRG1 Fusion ... [pmc.ncbi.nlm.nih.gov]

Clinical Trial Summary and Toxicity Profile

The first-in-human Phase I study of TAS0728 was an open-label, dose-escalation trial in patients with advanced solid tumors harboring HER2 or HER3 aberrations (ClinicalTrials.gov Identifier: NCT03410927) [1] [2]. The primary objective was to investigate safety and determine the MTD and/or recommended Phase II dose.

The study was stopped early because the overall risk-benefit ratio was deemed unfavorable. The sponsor concluded that the toxicity observed was unacceptable for continuing the dose-escalation phase [1] [2] [3]. Consequently, the MTD was not determined [1] [2].

The table below summarizes the key dosing and toxicity outcomes from the study:

| Parameter | Findings |

|---|---|

| Doses Tested | 50 mg, 100 mg, 200 mg, and 150 mg BID (twice daily) in 21-day cycles [1] [2] |

| Patients Enrolled | 19 [1] |

| Dose-Limiting Toxicities (DLTs) | • 200 mg BID: Two cases of Grade 3 diarrhea (lasting >48 hours and not responsive to aggressive antidiarrheal treatment) [1] [2]. • 150 mg BID: One case of Grade 3 diarrhea [1] [2]. | | Serious Adverse Events | At 150 mg BID, one patient had a fatal cardiac arrest after one cycle (21 days). The causal relationship to this compound could not be excluded due to the temporal association [1] [2]. | | Study Outcome | Terminated due to unacceptable toxicity; MTD was not determined [1] [2] [3]. | | Efficacy Note | Partial responses were observed in 2 out of 14 patients evaluable for treatment response [1] [2]. |

Experimental Protocol for Dose-Escalation Phase I Trials

The following methodology outlines the standard design used in Phase I oncology trials to determine the MTD, as exemplified by the this compound study [2].

1. Study Objective

- To investigate the safety, tolerability, and dose-limiting toxicity (DLT) of a novel investigational agent.

- To determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase II Dose (RP2D) [2] [4].

2. Preclinical Foundation

- The starting dose for humans is selected based on preclinical toxicological studies and pharmacokinetic (PK) analysis, typically a fraction of the dose that caused severe toxicity in animals [2] [5].

3. Study Population

- Patients: Adults (≥18 years) with locally advanced, recurrent, or metastatic solid tumors that have failed standard therapies [2].

- Biomarker Requirement: Tumors must have HER2 or HER3 overexpression, amplification, or mutation, confirmed by local laboratory (e.g., IHC 3+ and/or FISH+) [2].

- Performance Status: Eastern Cooperative Oncology Group (ECOG) status of 0 or 1 [2].

- Organ Function: Adequate bone marrow, liver, and kidney function as defined by specific laboratory values [2].

4. Study Design & Dosing Scheme

- Design: Open-label, multicenter, using a traditional "3 + 3" dose-escalation scheme [2].

- Dosing: The investigational drug (this compound) is administered orally in successive cohorts. The first cohort receives the starting dose (e.g., 50 mg BID). If no DLTs are observed in the first cycle (21 days), the next cohort receives a higher dose [2].

- MTD Definition: The highest dose at which no more than 1 out of 6 patients experiences a DLT during the first cycle, with the next higher dose level having caused DLTs in at least 2 patients [2] [4].

5. Key Definitions: Dose-Limiting Toxicity (DLT)

- A DLT is a treatment-related adverse event (TRAE) occurring in the first cycle, graded using the Common Terminology Criteria for Adverse Events (CTCAE), that meets predefined criteria [2].

- For this compound, Grade ≥3 diarrhea was considered a DLT only if it lasted >48 hours and was unresponsive to intensive antidiarrheal medication [2].

6. Safety and Efficacy Assessments

- Safety Monitoring: Includes recording of all adverse events (AEs), serious AEs (SAEs), laboratory evaluations, vital signs, electrocardiograms (ECGs), and echocardiograms [2].

- Efficacy Assessment: Tumor imaging (MRI/CT) is performed at baseline and then every two cycles for the first six months. Tumor response is evaluated using RECIST 1.1 criteria [2].

- Pharmacokinetics (PK): Blood samples are collected at multiple time points on specific days to characterize the drug's exposure profile [2].

Workflow Diagram of MTD Determination

The diagram below illustrates the logical process and decision points in a standard "3 + 3" dose-escalation trial.

Critical Considerations for this compound Development

The clinical development of this compound highlights several critical challenges in oncology drug development:

HER2 vs. EGFR Selectivity: this compound was designed as a HER2-selective covalent inhibitor with high specificity over wild-type EGFR, aiming to avoid the dose-limiting skin rashes and gastrointestinal toxicities (like severe diarrhea) commonly associated with pan-ErbB inhibitors that also target EGFR [2]. Despite this design, Grade 3 diarrhea remained the primary DLT, and a fatal cardiac arrest occurred, indicating off-target or on-target toxicities not fully predicted by preclinical models [1] [2].

Risk-Benefit Assessment: The decision to terminate the trial underscores the critical nature of ongoing risk-benefit analysis in early-phase studies. The observation of partial responses in some patients was outweighed by the severity and fatality of the observed toxicities [1] [3].

Reference List

- Invest New Drugs. 2021;39(5):1324-1334. A first-in-human phase I study of this compound... [1]

- PMC8426237. 2021 Mar 27. A first-in-human phase I study of this compound, an oral covalent... (Full text article) [2]

- CoLab. 2014. Maximum Tolerable Dose (MTD). [4]

- UK Health Research Authority. Research Summary: this compound in Solid Tumours with HER2 or HER3 Abnormalities. [3]

References

- 1. A first-in-human phase I study of TAS , an oral covalent binding... 0728 [pubmed.ncbi.nlm.nih.gov]

- 2. A first-in-human phase I study of this compound, an oral covalent ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound in Solid Tumours with HER2 or HER3 ... [hra.nhs.uk]

- 4. ( Maximum ) | CoLab Tolerable Dose MTD [colab.ws]

- 5. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

Clinical Trial Summary & Preclinical Profile

The following tables summarize the outcomes of the clinical trial and the foundational preclinical characteristics of TAS0728.

Table 1: Key Findings from the Phase I Clinical Trial (NCT03410927) [1] [2]

| Aspect | Details |

|---|---|

| Trial Design | First-in-human, open-label, dose-escalation study |

| Patient Population | Adults with advanced solid tumors with HER2 or HER3 overexpression, amplification, or mutation |

| Dosing Regimen | Escalating doses from 50 mg to 200 mg, administered twice daily (BID) in 21-day cycles |

| Primary Objective | Determine safety, dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and/or RP2D |

| Key Toxicities | - DLTs: Grade 3 diarrhea (at 200 mg and 150 mg BID).

- Serious Adverse Event (SAE): One fatal cardiac arrest at 150 mg BID. | | Efficacy | Partial responses observed in 2 out of 14 patients evaluable for treatment response. | | Trial Outcome | Terminated early. The MTD and RP2D were not determined as the risk-benefit ratio was no longer favorable. |

Table 2: Preclinical Profile of this compound [3] [4]

| Aspect | Preclinical Characteristics |

|---|---|

| Mechanism of Action | Oral, covalent-binding (irreversible), and selective HER2 kinase inhibitor. It binds to HER2 at cysteine 805 (C805). |

| Selectivity | High specificity for HER2 over wild-type EGFR. |

| Key Biochemical & Cellular Assays | - Kinase Assay: IC50 for HER2 = 13 nM [4].

- Cell-Based Assays: Potently inhibited phosphorylation of wild-type and mutated HER2, HER3, and downstream effectors (e.g., in SK-BR-3, BT-474 cells) [3].

- Apoptosis: Induced apoptosis in HER2-amplified breast cancer cell lines. | | In Vivo Efficacy | Showed tumor regression and a survival benefit in HER2-driven mouse xenograft and peritoneal dissemination models. |

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize this compound in preclinical studies.

Protocol 1: Kinase Inhibition Assay [4]

- Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HER2 kinase and other kinases.

- Procedure:

- Kinase Activity Measurement: The peptide substrate phosphorylation activity of purified HER2 kinase is measured in vitro.

- Compound Incubation: this compound is serially diluted and added to the kinase reaction mixture.

- ATP Concentration: Reactions are carried out in the presence of a high ATP concentration (e.g., 10 µM) to assess the compound's ability to inhibit under competitive conditions.

- IC50 Determination: The percentage of inhibition is calculated at each concentration, and the IC50 value is determined from the dose-response curve. Experiments are performed in duplicate or triplicate.

- Applications: This biochemical assay is used for kinome-wide profiling to establish the selectivity of this compound.

Protocol 2: Cell-Based Pharmacodynamics Assay [3] [4]

- Objective: To evaluate the inhibitory effect of this compound on HER2 pathway signaling in cancer cell lines.

- Procedure:

- Cell Culture: Seed HER2-sensitive cell lines (e.g., SK-BR-3, BT-474) in multi-well plates and culture overnight.

- Compound Treatment: Add this compound to the culture medium at specified concentrations (e.g., 10-1000 nM) for a set duration (e.g., 3 hours for acute inhibition, or up to 72 hours for prolonged effects).

- Cell Lysis and Harvesting: Lyse the cells and harvest the proteins.

- Western Blot Analysis:

- Separate proteins by gel electrophoresis.

- Transfer proteins to a membrane.

- Probe the membrane with specific antibodies against:

- Phospho-HER2 (pHER2)

- Total HER2

- Phospho-HER3 (pHER3)

- Downstream effectors (e.g., Phospho-AKT, Phospho-ERK)

- Loading controls (e.g., Actin, Tubulin).

- Applications: This protocol confirms target engagement and downstream pathway modulation in a cellular context, providing proof-of-mechanism.

Signaling Pathway and Trial Design Diagrams